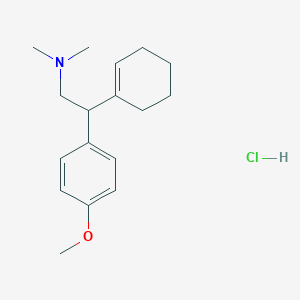
2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
WY 45960 hydrochloride, also known as CID 13520349 or 2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride, is a metabolite of Venlafaxine . Its primary targets are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
WY 45960 hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It binds to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and thereby increasing their levels in the synaptic cleft . This leads to enhanced neurotransmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The primary biochemical pathway affected by WY 45960 hydrochloride is the serotonin and norepinephrine reuptake pathway . By inhibiting the reuptake of these neurotransmitters, WY 45960 hydrochloride increases their availability in the synaptic cleft, enhancing neurotransmission . The downstream effects of this can include mood elevation, which is why compounds like WY 45960 hydrochloride are often used in the treatment of mood disorders .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of WY 45960 hydrochloride’s action primarily involve changes in neurotransmission due to increased levels of serotonin and norepinephrine in the synaptic cleft . This can lead to various physiological effects, depending on the specific neural pathways involved. For example, in pathways involved in mood regulation, the result can be mood elevation .
Biochemische Analyse
Biochemical Properties
WY 45960 hydrochloride plays a significant role in biochemical reactions as a metabolite of venlafaxine. It interacts with several enzymes, proteins, and other biomolecules. Specifically, it is known to affect serotonin and norepinephrine transporters, which are crucial for neurotransmitter regulation . The interaction with these transporters influences the reuptake of serotonin and norepinephrine, thereby modulating their levels in the synaptic cleft.
Cellular Effects
WY 45960 hydrochloride impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of serotonin and norepinephrine transporters, which are involved in neurotransmitter signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of WY 45960 hydrochloride involves its interaction with serotonin and norepinephrine transporters. By binding to these transporters, it inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition can result in enhanced neurotransmission and altered neuronal activity. Additionally, WY 45960 hydrochloride may influence other biomolecules and pathways, contributing to its overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of WY 45960 hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that WY 45960 hydrochloride remains stable under certain conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to this compound may result in sustained changes in cellular function, depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of WY 45960 hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, such as alterations in behavior or physiological functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
WY 45960 hydrochloride is involved in several metabolic pathways, primarily as a metabolite of venlafaxine. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The metabolic pathways of WY 45960 hydrochloride can influence its pharmacokinetics and overall effects on the body. Additionally, changes in metabolic flux or metabolite levels can impact its efficacy and safety.
Transport and Distribution
The transport and distribution of WY 45960 hydrochloride within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect its localization and accumulation within specific tissues, influencing its overall pharmacological effects.
Subcellular Localization
WY 45960 hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of WY 45960 hydrochloride involves the reaction of 2-cyclohexenyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine with hydrochloric acid. The reaction conditions typically include a controlled temperature environment and the use of solvents like dimethyl sulfoxide (DMSO) to ensure the solubility of the compound
Analyse Chemischer Reaktionen
WY 45960 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid erleichtert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können in Gegenwart von Reagenzien wie Natriumhydroxid oder Kaliumcarbonat auftreten.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
WY 45960 Hydrochlorid wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, umfassend eingesetzt. Einige seiner Anwendungen umfassen:
Pharmakokinetische Studien: Verständnis des Metabolismus und der Ausscheidung von Venlafaxin.
Pharmakodynamische Studien: Untersuchung der Auswirkungen von Venlafaxin und seinen Metaboliten auf Serotonin- und Noradrenalintransporter.
Arzneimittelentwicklung: Als Referenzstandard bei der Entwicklung neuer Antidepressiva verwendet.
Wirkmechanismus
Als Metabolit von Venlafaxin übt WY 45960 Hydrochlorid seine Wirkung durch Hemmung der Wiederaufnahme von Serotonin und Noradrenalin aus. Dies führt zu einem Anstieg der Konzentration dieser Neurotransmitter im synaptischen Spalt, wodurch die Neurotransmission verstärkt wird. Die beteiligten molekularen Ziele umfassen Serotonin- und Noradrenalintransporter .
Vergleich Mit ähnlichen Verbindungen
WY 45960 Hydrochlorid ist aufgrund seiner spezifischen Rolle als Metabolit von Venlafaxin einzigartig. Ähnliche Verbindungen umfassen:
R-(-)-O-Desmethylvenlafaxin: Ein weiterer Metabolit von Venlafaxin mit ähnlichen SNRI-Eigenschaften.
S-(+)-O-Desmethylvenlafaxin: Ein Stereoisomer von R-(-)-O-Desmethylvenlafaxin mit ähnlichen pharmakologischen Wirkungen.
WY 45960 Hydrochlorid zeichnet sich durch seine spezifische chemische Struktur und seine Rolle im Metabolismus von Venlafaxin aus.
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15;/h7,9-12,17H,4-6,8,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUZSOSEIYTGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-79-7 | |
| Record name | Benzeneethanamine, β-1-cyclohexen-1-yl-4-methoxy-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





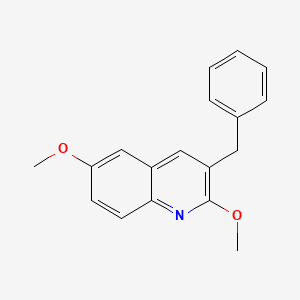

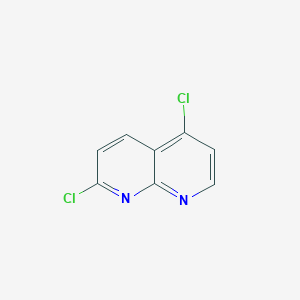
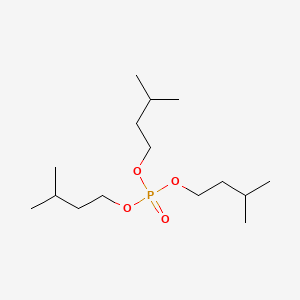
![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)
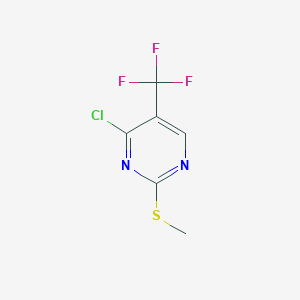

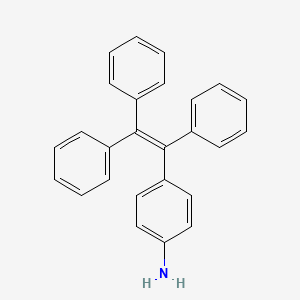
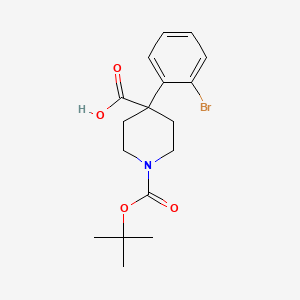
![5-[4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3030570.png)

